2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one
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Overview
Description
2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a hydroxy group, and a methylpiperidyl group attached to a benzo[b]furan core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of the Methylpiperidyl Group: The methylpiperidyl group can be attached through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the chloro-fluorophenyl group or the benzo[b]furan core.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Receptor Interaction: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the chloro-fluorophenyl group but has a different core structure.
Furan Derivatives: Compounds with a furan ring and various substituents, such as 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol.
Uniqueness
2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of the chloro-fluorophenyl group, hydroxy group, and methylpiperidyl group imparts distinct chemical properties and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21ClFNO3 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H21ClFNO3/c1-13-5-2-3-10-25(13)12-16-19(26)9-8-14-21(27)20(28-22(14)16)11-15-17(23)6-4-7-18(15)24/h4,6-9,11,13,26H,2-3,5,10,12H2,1H3/b20-11- |
InChI Key |
OBEOHKSOILYDOM-JAIQZWGSSA-N |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O |
Origin of Product |
United States |
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